molecular formula C21H18O4 B1405111 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid CAS No. 149288-77-7

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid

Cat. No.: B1405111
CAS No.: 149288-77-7
M. Wt: 334.4 g/mol
InChI Key: KRAVNMHSWCFUCB-UHFFFAOYSA-N
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Description

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is known for its applications in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group tolerant reaction conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzoic acid: Known for its use in organic synthesis and as a pharmaceutical intermediate.

    4-Methoxybenzoic acid: Used in the synthesis of various organic compounds and as a preservative in cosmetics.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(3-phenylmethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-9-17(10-12-18)15-25-20-8-4-7-19(13-20)24-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAVNMHSWCFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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